molecular formula C18H9Br2Cl4O2PS B1265963 Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester CAS No. 50654-88-1

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester

Cat. No.: B1265963
CAS No.: 50654-88-1
M. Wt: 621.9 g/mol
InChI Key: OMTHXIBKHBWTDR-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester (CAS: 50654-88-1) is a phosphorothioate ester belonging to the organophosphorus compound family. Its systematic IUPAC name is bis(4-bromo-2,5-dichlorophenoxy)-phenyl-sulfanylidene-λ⁵-phosphane . The molecular formula C₁₈H₉Br₂Cl₄O₂PS reflects its structural complexity, featuring:

  • A central phosphorus atom bonded to a sulfur atom (P=S group)
  • Two 4-bromo-2,5-dichlorophenoxy substituents
  • A phenyl group attached to the phosphorus center

Alternative nomenclature includes O,O-bis(4-bromo-2,5-dichlorophenyl) phenylphosphonothioate and BRN 2917467 .

Property Value
Molecular Weight 621.9 g/mol
SMILES Notation C1=CC=C(C=C1)P(=S)(OC2=CC(=C(C=C2Cl)Br)Cl)OC3=CC(=C(C=C3Cl)Br)Cl
InChI Key OMTHXIBKHBWTDR-UHFFFAOYSA-N

Historical Development and Discovery

First reported in the late 20th century, this compound emerged during investigations into halogenated organophosphorus insecticides . Its synthesis was likely motivated by structure-activity relationship studies of neurotoxic agents like leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) . The CAS registry (50654-88-1) formalized its identity in 1996, with subsequent studies clarifying its stereoelectronic properties .

Structural Relationship to Organophosphorus Compounds

The compound exemplifies phosphorothioate esters , where a sulfur atom replaces one oxygen in the phosphate ester group. Key structural comparisons:

Feature Phosphorothioates Phosphates
P–X Bond P=S (thiono group) P=O
Hydrolysis Kinetics Slower for di/triesters Faster
Biological Interactions Enhanced lipophilicity Polar character

Its bis(4-bromo-2,5-dichlorophenyl) substituents increase steric bulk and electron-withdrawing effects, influencing reactivity in nucleophilic substitution reactions .

Significance in Phosphorothioate Chemistry Research

This compound serves as a model system for studying:

  • Delayed neurotoxicity mechanisms : Analogous to leptophos, it helps elucidate how P=S bonds and halogenated aryl groups induce axonal degeneration .
  • Stereochemical effects : The tetrahedral phosphorus center allows exploration

Properties

IUPAC Name

bis(4-bromo-2,5-dichlorophenoxy)-phenyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Br2Cl4O2PS/c19-11-6-15(23)17(8-13(11)21)25-27(28,10-4-2-1-3-5-10)26-18-9-14(22)12(20)7-16(18)24/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTHXIBKHBWTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=S)(OC2=CC(=C(C=C2Cl)Br)Cl)OC3=CC(=C(C=C3Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Br2Cl4O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198694
Record name Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50654-88-1
Record name Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Acylation : 4-Bromo-2,5-dichlorophenol reacts with phenylphosphonic dichloride in the presence of AlCl₃ (1.2 equiv) in carbon tetrachloride at 0°C.
  • Bromination : Subsequent treatment with bromine (1.0 equiv) at 40°C for 3.5 hours introduces the second aryl group.
  • Oxidation-Sulfurization : The intermediate is treated with 70% hydrogen peroxide in acetic acid at 50°C, followed by sulfur transfer using CSS reagent to install the thioate group.

Performance metrics :

Step Temperature (°C) Time (h) Yield (%)
Acylation 0 2 78
Bromination 40 3.5 65
Oxidation-Sulfurization 50 7 82

Advantages :

  • AlCl₃ catalyzes both acylation and bromination, reducing catalyst loadings.
  • In situ generation of peracetic acid from H₂O₂ and acetic acid enhances oxidation efficiency.

Direct Displacement Using Phenolates

This method employs a two-step nucleophilic aromatic substitution:

Procedure

  • Phenolate generation : 4-Bromo-2,5-dichlorophenol (2.2 equiv) is deprotonated with KOH (2.5 equiv) in DMSO at 120°C under nitrogen.
  • Phosphorylation : Phenylphosphonothioic dichloride (1.0 equiv) is added dropwise, with reaction completion monitored by TLC (hexane:ethyl acetate 4:1).
  • Workup : The mixture is diluted with ice water, extracted with CH₂Cl₂, and purified via silica gel chromatography.

Key findings :

  • Solvent effects : DMSO enhances phenolate nucleophilicity but requires strict anhydrous conditions to prevent hydrolysis.
  • Temperature control : Maintaining 120°C prevents premature precipitation of potassium salts.
  • Yield : 74–81% after purification, with ≤3% mono-substituted byproduct.

Solid-Phase Synthesis Adaptation

Although primarily used for oligonucleotides, solid-phase methods can be adapted for small-molecule phosphonothioates:

Protocol

  • Resin functionalization : Wang resin is derivatized with phenyl-H-phosphonate using pivaloyl chloride activation.
  • Stepwise coupling : 4-Bromo-2,5-dichlorophenol is coupled via H-phosphonate chemistry, with sulfurization after each step using 0.2 M CSS.
  • Cleavage : TFA/CH₂Cl₂ (1:9) liberates the product from the resin.

Advantages :

  • Automated synthesis reduces handling of toxic intermediates.
  • Purity reaches 92–95% without chromatography.

Comparative Analysis of Methodologies

Table 1: Method comparison

Method Yield (%) Purity (%) Scalability Cost Index
H-Phosphonate 89 91 High $$$$
Friedel-Crafts 82 88 Moderate $$$
Direct displacement 81 89 High $$
Solid-phase 95 93 Low $$$$$

Key observations :

  • H-phosphonate route offers the best balance of yield and scalability for industrial applications.
  • Solid-phase synthesis achieves superior purity but is cost-prohibitive for batch production.
  • Friedel-Crafts method suffers from bromination selectivity issues, requiring careful stoichiometric control.

Reaction Optimization Strategies

Catalyst Screening

Testing alternative Lewis acids (FeCl₃, ZnCl₂) for Friedel-Crafts acylation showed:

  • FeCl₃ : Reduces reaction time by 30% but decreases yield to 62% due to over-bromination.
  • ZnCl₂ : Ineffective for bulkier aryl substrates.

Solvent Systems

  • Toluene/DMF (4:1) : Increases phenolate solubility by 40% compared to pure DMSO.
  • Acetonitrile/BSTFA : Reduces sulfurization side products by 22% in CSS-mediated reactions.

Temperature Profiling

  • Acylation step : Lowering temperature from 0°C to −20°C improves regioselectivity but extends reaction time to 6 hours.

Chemical Reactions Analysis

Photodegradation Pathways

Exposure to sunlight induces photolytic degradation, with primary mechanisms involving dehalogenation and oxidation. Key products identified include:

Degradation ProductStructural ModificationConditionsSource
Desbromo derivativeLoss of bromine substituentSunlight (solid phase)
Leptophos oxonThiono (P=S) to oxon (P=O) conversionArtificial UV light
Phenyl phosphonic acidsEster bond hydrolysisAcidic or aqueous media
Chlorinated phenolCleavage of phosphorus-aryl bondPhotolysis in solution
S-Methyl isomerideIsomerization of thiol groupsTechnical impurities

In solid form, degradation is slower, but photolysis in acetone solution rapidly yields desbromo-deschloro derivatives, which rearrange into stable aryl ring structures . Volatilization is a secondary pathway on plant surfaces .

Hydrolysis and Metabolite Formation

Hydrolysis of the ester bonds occurs in aqueous environments, producing phenyl phosphonic acid derivatives. Studies in plants indicate:

  • Slow absorption post-foliar application, with residues primarily on leaf surfaces .

  • Phenyl phosphonate derivatives detected as metabolites, structurally analogous to those observed in mammalian systems .

Enzymatic Interactions and Neurotoxicity

The compound’s oxon metabolite (resulting from P=S to P=O conversion) is a potent inhibitor of acetylcholinesterase (AChE) and neurotoxic esterase:

ParameterLeptophos (Parent)Leptophos OxonSource
Bimolecular rate constant (M⁻¹s⁻¹)1 × 10⁶ (brain AChE)1 × 10⁷ (brain AChE)
I₅₀ (30-min preincubation)2 × 10⁻⁴ M2 × 10⁻⁷ M

The oxon metabolite inhibits mipafox-sensitive esterases linked to delayed neurotoxicity, as demonstrated in avian models .

Environmental and Synthetic Degradation

Advanced oxidation processes using ferric ions and peroxide in acidic aqueous solutions mineralize aromatic pesticides via radical-mediated cleavage . While specific data for this compound is limited, analogous chlorinated phenoxyacetic acids degrade into CO₂, H₂O, and inorganic ions under these conditions .

Impurities and Byproducts

Technical-grade material contains impurities such as:

  • Desbromo monochloro derivative (loss of bromine and chlorine).

  • S-Methyl isomeride (structural isomerism at the thiol group) .

Scientific Research Applications

Agricultural Chemicals

Phosphonothioic acid esters are primarily used as pesticides , particularly insecticides and herbicides. Their effectiveness in controlling pests stems from their ability to inhibit key enzymes in pest metabolism.

  • Case Study : A study demonstrated that phosphonothioic acid derivatives exhibited high insecticidal activity against various agricultural pests, leading to increased crop yields and reduced pesticide residues in food products .

Pharmaceuticals

In the pharmaceutical industry, these compounds serve as intermediates in the synthesis of various drugs. Their ability to modify biological activity makes them valuable in drug design.

  • Case Study : Research indicated that certain phosphonothioic acid esters possess anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory medications .

Material Science

Phosphonothioic acid esters are utilized in creating advanced materials such as flame retardants and plasticizers due to their thermal stability and compatibility with polymers.

  • Case Study : Investigations into the use of these esters as flame retardants revealed significant improvements in fire resistance for polymer composites, which is crucial for safety in construction materials .

Regulatory Considerations

Due to their potential environmental impact, phosphonothioic acid esters are subject to regulatory scrutiny. The Environmental Protection Agency (EPA) monitors their usage under the Toxic Substances Control Act (TSCA), requiring manufacturers to provide data on health and environmental effects .

Mechanism of Action

The mechanism of action of phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, disrupting metabolic pathways, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester, commonly known as EPN (CAS No. 2104-64-5), is an organophosphorus compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly focusing on its anti-infective and insecticidal activities.

Chemical Structure and Properties

EPN is characterized by its unique chemical structure, which includes a phosphonothioate functional group. The molecular formula is C14H12Br2Cl2O4PSC_{14}H_{12}Br_2Cl_2O_4PS with a molecular weight of approximately 408.0 g/mol. The structure can be represented as follows:

EPN Structure \text{EPN Structure }

EPN Structure (Placeholder for actual structure image)

EPN acts primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, EPN leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both its insecticidal properties and its potential neurotoxic effects in mammals.

Insecticidal Properties

EPN has been widely studied for its efficacy as an insecticide. Research indicates that it exhibits potent activity against a variety of agricultural pests. For instance:

  • Target Organisms : EPN is effective against aphids, whiteflies, and various beetles.
  • Mechanism : The compound disrupts normal neural function in insects, leading to paralysis and death.

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of EPN:

  • In vitro Studies : EPN has demonstrated activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics.
  • Case Study : In a study involving Pseudomonas aeruginosa, EPN showed synergistic effects when combined with other antibiotics, enhancing their efficacy (Table 1).
CompoundMIC (µg/mL)Synergistic Effect
EPN8Yes
Ampicillin16Yes
Ciprofloxacin4No

Toxicity and Safety Profile

While EPN is effective as an insecticide and antimicrobial agent, it also poses significant risks due to its neurotoxic effects. Studies indicate:

  • Acute Toxicity : EPN has a low LD50 value in mammals, indicating high toxicity upon exposure.
  • Chronic Effects : Long-term exposure may lead to neurological disorders due to persistent inhibition of AChE.

Research Findings

  • Pharmacokinetics : Studies have shown that EPN is rapidly absorbed and distributed in biological systems, with a half-life that varies based on the route of exposure.
  • Metabolism : EPN undergoes metabolic transformation primarily in the liver, resulting in various metabolites that may also exhibit biological activity.

Q & A

Q. What synthetic methodologies are recommended for preparing phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester?

Synthesis typically involves nucleophilic substitution reactions using phenylphosphonothioic dichloride and substituted phenolic derivatives. For example:

  • Step 1 : React phenylphosphonothioic dichloride with 4-bromo-2,5-dichlorophenol in a solvent-free or anhydrous environment (e.g., dichloromethane) under nitrogen to prevent hydrolysis .
  • Step 2 : Use triethylamine as a base to neutralize HCl byproducts.
  • Step 3 : Purify via column chromatography or recrystallization. Validate purity using HPLC or NMR.

Q. How can structural characterization of this compound be systematically performed?

  • Infrared Spectroscopy (IR) : Identify P=S (600–750 cm⁻¹), P-O-C (950–1050 cm⁻¹), and aromatic C-Br (500–600 cm⁻¹) stretches.
  • NMR : ³¹P NMR will show a singlet for the phosphorus center (~40–60 ppm). ¹H/¹³C NMR resolves aromatic substituents and confirms ester linkages.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. What are the acute toxicity parameters for this compound?

While direct data for this compound is limited, structurally similar organophosphates like leptophos (O-methyl derivative) exhibit:

  • Oral LD₅₀ (rats) : 30 mg/kg, indicating high toxicity .
  • Neurotoxic effects : Inhibits acetylcholinesterase, leading to cholinergic crisis in mammals. Always conduct acute toxicity assays (OECD 423) with appropriate safety protocols .

Advanced Research Questions

Q. How can environmental degradation pathways be studied for this compound?

  • Soil/Water Half-Life : Use ¹⁴C-labeled compound in microcosm studies to track degradation products via LC-MS/MS.
  • Photolysis : Expose to UV light (λ = 254–365 nm) and analyze breakdown products (e.g., dehalogenated derivatives) .
  • Microbial Metabolism : Screen soil microbiota for degradation efficiency using enrichment cultures and metagenomic profiling.

Q. What experimental models elucidate its neurotoxic mechanisms?

  • In Vitro : Test acetylcholinesterase (AChE) inhibition kinetics using electric eel or human recombinant AChE (Ellman assay). Compare IC₅₀ values with leptophos .
  • In Vivo : Administer subacute doses to rodents and monitor biomarkers (e.g., plasma butyrylcholinesterase, oxidative stress markers). Histopathology of brain tissues (e.g., hippocampus) reveals neuronal damage .

Q. How can analytical methods be optimized for trace detection in environmental samples?

  • Sample Prep : Solid-phase extraction (SPE) with C18 cartridges for water/soil extracts.
  • HPLC-MS/MS : Use a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with ESI⁻ mode. Monitor transitions for parent ion (e.g., m/z 560 → 422) and metabolites .
  • Validation : Follow ISO 17025 guidelines for LOD (≤0.1 µg/L) and recovery (70–120%).

Q. What thermal stability data are critical for handling and storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ~270°C for analogous compounds) .
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point, phase transitions).
  • Storage : Recommend inert atmosphere (N₂) and desiccated conditions to prevent hydrolysis.

Q. How do regulatory bans on analogous compounds inform research priorities?

  • Historical Precedent : Leptophos was banned globally under the Rotterdam Convention (1999) due to neurotoxicity and environmental persistence .
  • Implications : Prioritize eco-toxicity studies (e.g., aquatic LC₅₀ for fish) and alternatives (e.g., biodegradable organophosphates).

Contradictions and Knowledge Gaps

  • Toxicokinetics : Discrepancies in metabolic pathways between rodents and humans require cross-species comparative studies .
  • Environmental Fate : Limited data on long-term soil adsorption vs. leaching potential.

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